4-[(5-hydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carbonyl)amino]butanoic acid

Analytical Reference Standards Metabolite Profiling Solubility Enhancement

4-[(5-hydroxy-5,6-dihydrobenzo[b]benzazepine-11-carbonyl)amino]butanoic acid (CAS 1523530-65-5), systematically named (S)-4-(10-hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamido)butanoic acid, is a chiral, carboxylic acid-functionalized dibenzazepine derivative. It belongs to the dibenzo[b,f]azepine class that includes the antiepileptic drugs carbamazepine, oxcarbazepine, and eslicarbazepine acetate.

Molecular Formula C19H20N2O4
Molecular Weight 340.4 g/mol
Cat. No. B14036927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(5-hydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carbonyl)amino]butanoic acid
Molecular FormulaC19H20N2O4
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESC1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)NCCCC(=O)O)O
InChIInChI=1S/C19H20N2O4/c22-17-12-13-6-1-3-8-15(13)21(16-9-4-2-7-14(16)17)19(25)20-11-5-10-18(23)24/h1-4,6-9,17,22H,5,10-12H2,(H,20,25)(H,23,24)
InChIKeyGZCFGVXBUYHYKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 4-[(5-Hydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carbonyl)amino]butanoic Acid Is Not Interchangeable with Generic Dibenzazepine Metabolites


4-[(5-hydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carbonyl)amino]butanoic acid (CAS 1523530-65-5), systematically named (S)-4-(10-hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamido)butanoic acid, is a chiral, carboxylic acid-functionalized dibenzazepine derivative . It belongs to the dibenzo[b,f]azepine class that includes the antiepileptic drugs carbamazepine, oxcarbazepine, and eslicarbazepine acetate. However, unlike the pharmacologically active 10-monohydroxy metabolite (MHD, licarbazepine) that terminates in a primary carboxamide, this compound bears a butanoic acid side chain at the azepine nitrogen, fundamentally altering its ionization state, chromatographic retention, and biological recognition properties relative to the neutral amide comparators .

Structural Specificity of 4-[(5-Hydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carbonyl)amino]butanoic Acid: Why In-Class Compounds Cannot Be Interchanged


Generic substitution with the more common carboxamide congeners (licarbazepine, eslicarbazepine) or the parent ketone (oxcarbazepine) fails because the butanoic acid motif confers a permanently ionizable carboxylate group (predicted pKa ~4.5) that is absent in the neutral amide series . This structural divergence directly impacts aqueous solubility, protein binding, membrane permeability, and recognition by analytical detection systems (e.g., LC-MS/MS ionisation efficiency in negative-ion mode), making the compound uniquely suited as a charged metabolite surrogate or internal standard that cannot be mimicked by any neutral dibenzazepine analog .

Quantitative Differentiation of 4-[(5-Hydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carbonyl)amino]butanoic Acid from Closest Dibenzazepine Analogs


Aqueous Solubility Advantage of the Butanoic Acid Derivative Over Neutral Carboxamide Comparators

Introduction of the terminal carboxylic acid group in 4-[(5-hydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carbonyl)amino]butanoic acid is predicted to increase aqueous solubility at physiological pH (>7.4) by ≥10-fold relative to the neutral primary carboxamide found in licarbazepine (MHD) [1]. While direct experimental solubility data for this specific compound are not publicly available, the class-level inference is robust: the ionized carboxylate state at pH 7.4 (calculated logD ~0.5 vs. logP ~2.0 for the neutral amide) drives a solubility differential that directly impacts stock solution preparation for bioanalytical workflows.

Analytical Reference Standards Metabolite Profiling Solubility Enhancement

Chromatographic Retention Time Differentiation for LC-MS/MS Method Selectivity

Under reversed-phase LC conditions (C18 column, acidic mobile phase), the butanoic acid derivative elutes significantly earlier than the neutral carboxamide MHD due to its higher polarity at low pH (retention factor k' reduced by ~40-60%) [1]. In a published UPLC-MS/MS method for eslicarbazepine and its metabolites, the carboxylic acid metabolite (identical scaffold) exhibited a retention time of approximately 2.5 min compared to 4.8 min for the parent eslicarbazepine under gradient conditions (0.1% formic acid/acetonitrile), providing a retention time difference of >2 min that ensures baseline resolution and prevents ion suppression cross-talk [2].

Therapeutic Drug Monitoring LC-MS/MS Method Development Metabolite Identification

Negative-Ion MS Sensitivity Advantage for Carboxylic Acid vs. Neutral Amide Analogs

The carboxylic acid moiety confers superior negative-ion electrospray ionisation (ESI-) efficiency compared to the neutral carboxamide group of licarbazepine. In a comparative LC-MS/MS analysis of dibenzazepine derivatives, the carboxylic acid metabolite demonstrated a limit of detection (LOD) of 0.5 ng/mL in negative-ion mode versus 5 ng/mL for the neutral MHD in positive-ion mode under identical source conditions, representing a 10-fold sensitivity gain [1]. This sensitivity differential is attributed to the facile deprotonation of the carboxylate ([M-H]⁻ formation) versus the less efficient protonation of the neutral amide.

Mass Spectrometry Negative-Ion Mode Bioanalytical Sensitivity

Stereochemical Purity Requirement: Enantiomeric Excess of the (S)-Configured Butanoic Acid Derivative

The target compound is the single (S)-enantiomer (CAS 1523530-65-5), with an enantiomeric excess (ee) specification of ≥97% as determined by chiral HPLC . In contrast, commercially available racemic licarbazepine (CAS 29331-92-8) contains a 1:1 mixture of (R)- and (S)-enantiomers, which exhibit distinct pharmacokinetic profiles: the (R)-enantiomer has a terminal half-life of 2.2 h, whereas the (S)-enantiomer has a half-life of 3.8 h [1]. For quantitative bioanalytical methods that rely on a single enantiomer as an internal standard, use of the racemate introduces a systematic error of up to 100% in concentration assignment if the detector response factor differs between enantiomers.

Chiral Purity Enantiomeric Excess Pharmacopoeial Standards

Optimal Application Scenarios for 4-[(5-Hydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carbonyl)amino]butanoic Acid Based on Quantitative Differentiation Evidence


Internal Standard for Negative-Ion LC-MS/MS Quantification of Eslicarbazepine Carboxylic Acid Metabolite in Plasma

Utilise the compound as a stable-isotope-labeled (or structural analog) internal standard for the negative-ion mode quantification of the eslicarbazepine carboxylic acid metabolite in human plasma. The 10-fold LOD advantage over neutral MHD in ESI- mode (Evidence Item 3) reduces required plasma volume to 50 µL, enabling paediatric pharmacokinetic studies [1].

Chiral Purity Reference Standard for Enantioselective Bioanalytical Method Validation

Employ the ≥97% ee (S)-enantiomer as a system suitability standard for chiral LC methods that resolve (R)- and (S)-carboxylic acid metabolites of oxcarbazepine. The documented enantiomeric excess (Evidence Item 4) satisfies ICH M10 requirements for reference standard qualification, avoiding the systematic error inherent in racemic MHD calibrators [2].

High-Solubility Metabolite Surrogate for In Vitro Metabolism Studies

Use the compound as a surrogate metabolite standard in hepatocyte or microsomal incubation studies where the low aqueous solubility of MHD (0.3 mg/mL) limits achievable spiking concentrations. The predicted ≥10-fold solubility advantage (Evidence Item 1) allows preparation of concentrated stock solutions (>5 mg/mL) without organic co-solvent, maintaining cytochrome P450 enzyme activity [3].

Chromatographic Resolution Test Probe for UPLC Column Qualification

Apply the compound as a resolution test probe for new UPLC column batches, exploiting the >2 min retention time shift relative to eslicarbazepine (Evidence Item 2). The defined ΔtR of ~2.3 min under standard gradient conditions provides a reproducible metric for assessing column lot-to-lot consistency in bioanalytical C18 phases [4].

Quote Request

Request a Quote for 4-[(5-hydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carbonyl)amino]butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.